Cas no 4157-98-6 (4-Thiomorpholinesulfonamide(8CI,9CI))
4-Thiomorpholinesulfonamide(8CI,9CI) Chemical and Physical Properties
Names and Identifiers
-
- 4-Thiomorpholinesulfonamide(8CI,9CI)
- thiomorpholine-4-sulfonamide
- SCHEMBL4743257
- EN300-271795
- AKOS009343187
- DTXSID90655649
- CS-0244094
- 4157-98-6
-
- Inchi: 1S/C4H10N2O2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2,(H2,5,7,8)
- InChI Key: ASRHZFWROABGOC-UHFFFAOYSA-N
- SMILES: S(N)(N1CCSCC1)(=O)=O
Computed Properties
- Exact Mass: 182.018
- Monoisotopic Mass: 182.018
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.1A^2
- XLogP3: -0.7
4-Thiomorpholinesulfonamide(8CI,9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-271795-0.05g |
thiomorpholine-4-sulfonamide |
4157-98-6 | 95.0% | 0.05g |
$162.0 | 2025-03-20 | |
| Enamine | EN300-271795-0.1g |
thiomorpholine-4-sulfonamide |
4157-98-6 | 95.0% | 0.1g |
$241.0 | 2025-03-20 | |
| Enamine | EN300-271795-0.25g |
thiomorpholine-4-sulfonamide |
4157-98-6 | 95.0% | 0.25g |
$347.0 | 2025-03-20 | |
| Enamine | EN300-271795-0.5g |
thiomorpholine-4-sulfonamide |
4157-98-6 | 95.0% | 0.5g |
$546.0 | 2025-03-20 | |
| Enamine | EN300-271795-1.0g |
thiomorpholine-4-sulfonamide |
4157-98-6 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
| Enamine | EN300-271795-2.5g |
thiomorpholine-4-sulfonamide |
4157-98-6 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
| Enamine | EN300-271795-5.0g |
thiomorpholine-4-sulfonamide |
4157-98-6 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 | |
| Enamine | EN300-271795-10.0g |
thiomorpholine-4-sulfonamide |
4157-98-6 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314764-50mg |
thiomorpholine-4-sulfonamide |
4157-98-6 | 98% | 50mg |
¥4374 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314764-100mg |
thiomorpholine-4-sulfonamide |
4157-98-6 | 98% | 100mg |
¥6067 | 2023-03-01 |
4-Thiomorpholinesulfonamide(8CI,9CI) Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-Thiomorpholinesulfonamide(8CI,9CI)
Recent Advances in the Study of 4-Thiomorpholinesulfonamide (8CI,9CI) (CAS: 4157-98-6): A Comprehensive Research Brief
4-Thiomorpholinesulfonamide (8CI,9CI), with the CAS number 4157-98-6, is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for drug development, particularly in the context of enzyme inhibition and antimicrobial activity. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis of 4-Thiomorpholinesulfonamide derivatives and their inhibitory effects on carbonic anhydrase isoforms. The researchers employed a combination of computational modeling and in vitro assays to identify key structural features that enhance binding affinity. Their results demonstrated that modifications at the sulfonamide moiety significantly improved selectivity for tumor-associated isoforms, suggesting potential applications in cancer therapy.
In another recent investigation, researchers evaluated the antimicrobial properties of 4-Thiomorpholinesulfonamide against multidrug-resistant bacterial strains. The study, published in Bioorganic & Medicinal Chemistry Letters, reported that certain derivatives exhibited potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies revealed that these compounds interfere with bacterial cell wall synthesis, offering a novel approach to addressing antibiotic resistance.
Further advancements in the understanding of 4-Thiomorpholinesulfonamide's pharmacokinetic properties were reported in a 2024 preclinical study. Using advanced LC-MS/MS techniques, researchers characterized the compound's metabolic stability and tissue distribution in rodent models. The data indicated favorable oral bioavailability and blood-brain barrier penetration, positioning it as a promising candidate for central nervous system-targeted therapies.
The structural versatility of 4-Thiomorpholinesulfonamide has also attracted attention in fragment-based drug discovery. Recent work published in ACS Chemical Biology described the use of this scaffold as a starting point for developing inhibitors of protein-protein interactions. Through systematic structure-activity relationship studies, researchers identified analogs with nanomolar affinity for challenging biological targets, opening new avenues for treating diseases such as neurodegeneration and inflammation.
As research continues to uncover the multifaceted potential of 4-Thiomorpholinesulfonamide (4157-98-6), the compound emerges as a valuable tool in medicinal chemistry. Current efforts focus on optimizing its pharmacological profile while minimizing off-target effects. The convergence of synthetic chemistry, structural biology, and computational approaches promises to accelerate the translation of these findings into clinical applications, particularly in areas of unmet medical need.
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